4-chloro-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Description
4-Chloro-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a benzohydrazide moiety and dual 4-chlorophenyl substituents. Pyrazolo[3,4-d]pyrimidines are nitrogen-rich heterocycles known for their structural resemblance to purines, enabling interactions with biological targets such as kinases and enzymes . The compound’s unique substitution pattern—two chlorine atoms on the phenyl rings—likely enhances its lipophilicity and binding affinity, making it a candidate for pharmacological studies.
Properties
IUPAC Name |
4-chloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N6O/c19-12-3-1-11(2-4-12)18(27)25-24-16-15-9-23-26(17(15)22-10-21-16)14-7-5-13(20)6-8-14/h1-10H,(H,25,27)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQNOKBAABQFSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-chloro-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 394.26 g/mol. Its structure consists of a benzohydrazide moiety linked to a pyrazolo[3,4-d]pyrimidine framework, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation. For instance, it may act as an inhibitor of kinases such as BRAF(V600E), which plays a significant role in tumor growth and survival .
- Receptor Interaction : It can modulate receptor activity by binding to allosteric sites, enhancing the efficacy of endogenous ligands. This mechanism has been observed in studies involving muscarinic receptors .
Biological Activities
The biological activities of this compound include:
- Antitumor Activity : Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant antitumor effects through the inhibition of key signaling pathways . The compound's ability to inhibit BRAF(V600E) suggests potential application in targeted cancer therapies.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in various cell models .
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains, although further research is necessary to fully elucidate this aspect .
Case Studies
Several studies have highlighted the efficacy of related pyrazole derivatives:
- In Vitro Studies : A series of pyrazole derivatives were synthesized and evaluated for their biological activities. Compounds exhibiting structural similarities to this compound showed promising results in inhibiting tumor cell proliferation .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the pyrazole ring significantly affect biological activity. For instance, variations in substituents on the phenyl ring can enhance enzyme inhibitory effects .
Data Table: Biological Activities Summary
Comparison with Similar Compounds
N′-[1-(3-Chloro-4-Methylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]-4-Methoxybenzohydrazide
- Structural Differences : Replaces the 4-chlorophenyl group with a 3-chloro-4-methylphenyl and substitutes the benzohydrazide’s chloro group with methoxy.
1-(4-Chlorobenzyl)-4-(4-Phenethylpiperazin-1-yl)-1H-Pyrazolo[3,4-d]Pyrimidine
4-Hydrazinyl-6-Methyl-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidine
Physical Properties
Antimicrobial Activity
- Benzothiazole-Pyrazolo[3,4-d]Pyrimidine Hybrids (): Compound 3d (4-(4-chlorophenyl)) showed significant activity against Pseudomonas aeruginosa. Compound 3j exhibited antifungal activity against Candida albicans.
Kinase Inhibition
Anti-Inflammatory and Analgesic Effects
- Compound 3j () : Displayed superior analgesic and anti-inflammatory activity compared to diclofenac sodium, with minimal ulcerogenic effects.
Key Differences and Implications
Substituent Effects :
- Chlorine vs. Methoxy : Chlorine enhances electronegativity and binding to hydrophobic pockets, while methoxy improves solubility .
- Benzohydrazide vs. Urea : The benzohydrazide group in the target compound may offer hydrogen-bonding capabilities distinct from urea-based kinase inhibitors .
Synthetic Accessibility :
- The target compound’s synthesis likely requires precise control of hydrazide coupling, whereas piperazine derivatives () involve nucleophilic substitution.
Biological Performance :
- Antimicrobial activity correlates with electron-withdrawing groups (e.g., Cl), while anti-inflammatory effects depend on aromatic substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
